5-methyl-2-(5-methylfuran-2-yl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine
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Overview
Description
5-methyl-2-(5-methylfuran-2-yl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine is an organic compound with a complex structure that includes a furan ring, an imidazo[1,2-a]pyridine core, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2-(5-methylfuran-2-yl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the cyclization of a suitable precursor, such as 2-aminopyridine, with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the furan ring: The furan ring can be introduced through a cross-coupling reaction, such as a Suzuki or Stille coupling, using a furan boronic acid or stannane derivative.
Attachment of the phenyl group: The phenyl group can be introduced via a nucleophilic aromatic substitution reaction, using a suitable aryl halide and a nucleophile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
5-methyl-2-(5-methylfuran-2-yl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the phenyl or furan rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
5-methyl-2-(5-methylfuran-2-yl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, due to its ability to interact with specific molecular targets.
Materials Science: It is explored for use in the development of organic semiconductors and light-emitting materials.
Biological Research: The compound is used as a probe to study various biological processes and pathways.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 5-methyl-2-(5-methylfuran-2-yl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to the modulation of various biochemical pathways, resulting in the desired therapeutic or functional effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-methyl-2-furanmethanamine: This compound shares the furan ring and methyl group but lacks the imidazo[1,2-a]pyridine core and phenyl group.
2-methyl-5-(4-methylphenyl)furan: This compound has the furan and phenyl groups but lacks the imidazo[1,2-a]pyridine core.
N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine: This compound has the imidazo[1,2-a]pyridine core and phenyl group but lacks the furan ring.
Uniqueness
5-methyl-2-(5-methylfuran-2-yl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine is unique due to its combination of structural features, which confer specific chemical and biological properties
Properties
Molecular Formula |
C20H19N3O |
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Molecular Weight |
317.4 g/mol |
IUPAC Name |
5-methyl-2-(5-methylfuran-2-yl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C20H19N3O/c1-13-7-10-16(11-8-13)21-20-19(17-12-9-15(3)24-17)22-18-6-4-5-14(2)23(18)20/h4-12,21H,1-3H3 |
InChI Key |
SUZJBYPBNCDHIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(N=C3N2C(=CC=C3)C)C4=CC=C(O4)C |
Origin of Product |
United States |
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